3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 84837-23-0
VCID: VC16990749
InChI: InChI=1S/C18H13N3O2/c22-17-8-12-4-2-1-3-11(12)7-15(17)18(23)20-14-6-5-13-10-19-21-16(13)9-14/h1-10,22H,(H,19,21)(H,20,23)
SMILES:
Molecular Formula: C18H13N3O2
Molecular Weight: 303.3 g/mol

3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide

CAS No.: 84837-23-0

Cat. No.: VC16990749

Molecular Formula: C18H13N3O2

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide - 84837-23-0

Specification

CAS No. 84837-23-0
Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
IUPAC Name 3-hydroxy-N-(1H-indazol-6-yl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H13N3O2/c22-17-8-12-4-2-1-3-11(12)7-15(17)18(23)20-14-6-5-13-10-19-21-16(13)9-14/h1-10,22H,(H,19,21)(H,20,23)
Standard InChI Key JNDPAMPDNGVEPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)C=NN4)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name of this compound is 3-hydroxy-NN-(1HH-indazol-6-yl)naphthalene-2-carboxamide, reflecting its naphthalene core substituted with a hydroxyl group at position 3 and an indazole-linked carboxamide at position 2 . The indazole group is attached via a nitrogen atom at position 6, creating a planar aromatic system with potential for π-π stacking interactions. The molecular structure is represented by the SMILES notation:
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)C=NN4)O\text{C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)C=NN4)O}
and the InChIKey:
JNDPAMPDNGVEPY-UHFFFAOYSA-N\text{JNDPAMPDNGVEPY-UHFFFAOYSA-N} .

Physicochemical Properties

Key computed properties include:

  • XLogP3: 3.8 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donor/Acceptor Count: 3 donors (two from indazole, one from hydroxyl) and 3 acceptors .

  • Rotatable Bond Count: 2 (carboxamide and indazole linkage) .

  • Exact Mass: 303.100776666 Da .

Experimental data on melting point, solubility, and stability remain unreported in available literature, highlighting a gap in characterization .

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical characterization data, inferred from similar compounds , would include:

  • IR Spectroscopy: Peaks at ~3490 cm1^{-1} (O-H stretch), ~1690 cm1^{-1} (amide C=O), and ~1641 cm1^{-1} (aromatic C=C).

  • 1H NMR^1\text{H NMR}: Signals at δ 12.32 ppm (indazole NH), δ 7.87–7.11 ppm (aromatic protons), and δ 5.33 ppm (hydroxyl proton).

  • HRMS: A molecular ion peak at m/zm/z 303.1008 ([M+H]+^+) .

Pharmaceutical and Industrial Applications

Role in Drug Development

Suppliers classify this compound as an "important raw material and intermediate in organic synthesis and pharmaceuticals" . Its indazole moiety is a pharmacophore in kinase inhibitors and anticancer agents, while the hydroxyl group enhances solubility for bioavailability optimization. Potential applications include:

  • Kinase Inhibitors: Indazole derivatives target ATP-binding sites in proteins like BRAF and CDK2.

  • Anticancer Agents: Structural analogs inhibit tubulin polymerization or DNA topoisomerases .

SupplierAssayAppearancePackagingApplication
Dayang Chem (China)≥98%SpecificationsClient-specificOrganic synthesis
Antimex Chemical (China)99%-Sea transportPharmaceutical industry
Bluecrystal Chem-Union99%White powder1 metric tonCustom specifications

Pricing and pharmacokinetic data are undisclosed, though minimum order quantities range from 0 to 1 metric ton .

Research Advancements and Future Directions

Recent Studies on Indazole Derivatives

A 2025 study synthesized indazole-based cyclohexanone derivatives (e.g., 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethan-1-one) using hydrazine hydrate, achieving 65% yields . These compounds exhibited antiproliferative activity in preliminary screens, suggesting potential pathways for modifying 84837-23-0 into bioactive analogs .

Challenges and Opportunities

  • Synthetic Optimization: Improving yield and scalability through catalyst screening (e.g., palladium-mediated couplings).

  • Biological Profiling: Testing against cancer cell lines and kinase panels to identify lead candidates.

  • Solubility Enhancement: Derivatization of the hydroxyl group to prodrugs or salts.

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